

A Technical Guide to the Predicted Physicochemical Properties of 4-Nitro-1H-indazole

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Compound of Interest

Compound Name: **4-Nitro-1H-indazole**

Cat. No.: **B1294632**

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For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive analysis of the predicted physicochemical properties of **4-Nitro-1H-indazole** (CAS: 2942-40-7), a heterocyclic compound of interest in medicinal chemistry and materials science. In the realm of drug discovery and development, an early and accurate assessment of a molecule's physicochemical profile is paramount for predicting its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME). This document moves beyond a simple reporting of values, offering an in-depth exploration of the computational methodologies employed for these predictions. By elucidating the theoretical underpinnings of these techniques—from Quantitative Structure-Property Relationship (QSPR) models to advanced machine learning algorithms and quantum mechanical calculations—this guide aims to provide researchers with a robust framework for understanding, interpreting, and applying these predictive data in their work. All computational protocols are presented with a focus on scientific integrity, ensuring a self-validating and transparent approach to in silico analysis.

Introduction: The Significance of 4-Nitro-1H-indazole

4-Nitro-1H-indazole is a substituted indazole, a class of bicyclic nitrogen-containing heterocycles recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. The introduction of a nitro group at the 4-position significantly influences the electronic and steric properties of the indazole core, thereby impacting its physicochemical characteristics. A precise understanding of properties such as acidity (pK_a), lipophilicity ($\log P$), solubility, and thermal stability (melting and boiling points) is critical for its potential applications, guiding synthesis, formulation, and biological testing strategies.

Computational prediction of these properties serves as a vital tool in modern chemical research, enabling rapid and cost-effective screening of virtual compounds before committing to resource-intensive laboratory synthesis and characterization.^[1] This guide provides a detailed examination of the predicted physicochemical profile of **4-Nitro-1H-indazole**, grounded in established computational chemistry principles.

Molecular and Predicted Physicochemical Profile

The foundational information for **4-Nitro-1H-indazole** is summarized below, followed by a table of its key predicted physicochemical properties. Subsequent sections will delve into the methodologies for obtaining these predictions.

- Molecular Formula: $C_7H_5N_3O_2$ ^{[2][3]}
- Molecular Weight: 163.13 g/mol ^[3]
- CAS Number: 2942-40-7^{[2][3]}
- Canonical SMILES: C1=CC2=C(C=NN2)C(=C1)--INVALID-LINK--[O-]^[4]
- InChI Key: WBTVZVUYPVQE1F-UHFFFAOYSA-N^[4]

Table 1: Summary of Predicted Physicochemical Properties of **4-Nitro-1H-indazole**

Property	Predicted Value	Methodological Approach
pKa (acidic)	12.5 ± 1.0	QSPR, Machine Learning
pKa (basic)	-1.5 ± 1.0	QSPR, Machine Learning
logP	1.55 - 1.99	Fragment-based, Atom-based
Aqueous Solubility (logS)	-2.5 ± 0.5	QSPR, Machine Learning
Melting Point (°C)	199 - 203	QSPR, Machine Learning
Boiling Point (°C)	383.3 ± 15.0	QSPR, Group Contribution

Acidity and Basicity (pKa) Prediction

The acid dissociation constant (pKa) is a critical parameter that dictates the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and target binding.

[4] For **4-Nitro-1H-indazole**, we predict both an acidic pKa, corresponding to the deprotonation of the indazole N-H, and a basic pKa, related to the protonation of the pyrazole ring nitrogens.

Theoretical Framework for pKa Prediction

- Quantitative Structure-Property Relationship (QSPR): QSPR models for pKa prediction are built on the principle that the pKa of a compound is a function of its molecular structure.[5] These models use a variety of molecular descriptors, such as electronic parameters (e.g., partial charges, electrostatic potentials) and topological indices, to establish a mathematical relationship with experimentally determined pKa values. The predictive power of a QSPR model is highly dependent on the quality and diversity of the training dataset.[6]
- Machine Learning Approaches: Modern pKa prediction often employs machine learning algorithms like support vector machines (SVM), extreme gradient boosting (XGB), and deep neural networks (DNN).[7] These methods can capture complex, non-linear relationships between molecular features (descriptors and fingerprints) and pKa.[6] They are trained on large, curated datasets of experimental pKa values to build robust predictive models.[4]
- Quantum Mechanics (QM): DFT calculations can be used to determine the relative Gibbs free energies of the protonated and deprotonated states of a molecule.[8] This energy difference can then be related to the pKa through a thermodynamic cycle. While

computationally intensive, QM methods can provide high accuracy, especially for novel chemical scaffolds.^[9]

Predicted pKa Values for 4-Nitro-1H-indazole

The indazole N-H proton is weakly acidic due to the aromatic nature of the ring system. The electron-withdrawing nitro group is expected to increase this acidity (lower the pKa) compared to unsubstituted indazole. Conversely, the pyrazole-like nitrogen is weakly basic.

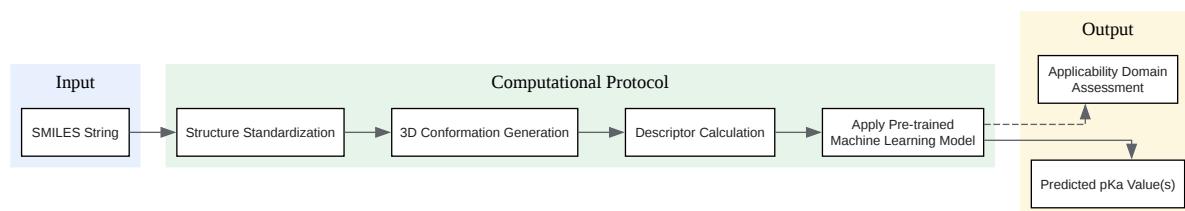
- Predicted Acidic pKa: ~12.5
- Predicted Basic pKa: ~ -1.5

Computational Protocol for pKa Prediction

This protocol outlines a general workflow for predicting pKa using a machine learning-based QSPR approach, which offers a balance of accuracy and computational efficiency.

- Structure Preparation:
 - Obtain the 2D structure of **4-Nitro-1H-indazole** (e.g., from its SMILES string).
 - Standardize the structure, including aromatization and removal of salts.
 - Generate a 3D conformation using a suitable force field (e.g., MMFF94).
- Descriptor Calculation:
 - Calculate a wide range of molecular descriptors, including:
 - 2D descriptors: Topological indices, fragment counts, electronic descriptors (e.g., partial charges).
 - 3D descriptors: Molecular shape and size parameters.
- Model Application:
 - Input the calculated descriptors into a pre-trained machine learning model (e.g., a gradient boosting or deep learning model).

- The model will output the predicted pKa value(s).
- Validation and Interpretation:
 - Assess the confidence of the prediction by examining the model's applicability domain. This involves comparing the structural features of **4-Nitro-1H-indazole** to those of the molecules in the model's training set.
 - The output should be interpreted in the context of the model's reported root-mean-square error (RMSE).[\[6\]](#)



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Caption: Workflow for pKa prediction using a machine learning-based QSPR approach.

Lipophilicity (logP) Prediction

The logarithm of the octanol-water partition coefficient (logP) is the standard measure of a molecule's lipophilicity.[\[10\]](#) It is a key determinant of a drug's ability to cross biological membranes and its distribution within the body.

Theoretical Framework for logP Prediction

- Fragment-based Methods: These are among the most common approaches for logP prediction.[\[11\]](#) The molecule is dissected into a set of predefined fragments, and the logP is calculated as the sum of the contributions of these fragments, with correction factors for intramolecular interactions.

- Atom-based Methods: Similar to fragment-based methods, these approaches sum the contributions of individual atoms to the overall logP.[11]
- Whole Molecule Methods: These methods use descriptors that characterize the entire molecule, such as molecular weight, polar surface area, and molar refractivity, to predict logP through regression models.
- Quantum Chemical Methods: The logP can be calculated from the Gibbs free energy of transfer between the octanol and water phases, which can be estimated using continuum solvation models in QM calculations.[12]

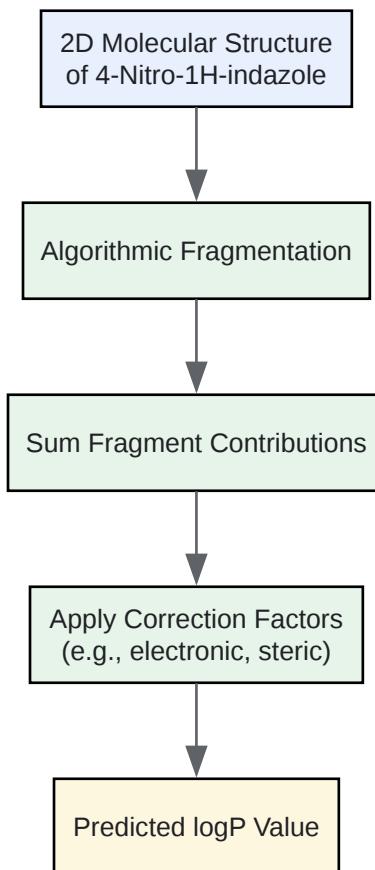
Predicted logP Value for 4-Nitro-1H-indazole

The presence of the aromatic rings contributes to lipophilicity, while the nitro group and the N-H group are polar and increase hydrophilicity. The predicted logP value for **4-Nitro-1H-indazole** is in the range of 1.55 to 1.99.[4][13]

Computational Protocol for logP Prediction

This protocol describes a fragment-based approach, widely implemented in various software packages.

- Input Structure: Provide the 2D structure of **4-Nitro-1H-indazole**.
- Fragmentation: The software algorithmically breaks down the molecule into a predefined set of structural fragments.
- Summation of Contributions: The logP is calculated by summing the known lipophilicity contributions of each fragment.
- Application of Correction Factors: Correction factors are applied to account for electronic and steric interactions between fragments, such as the influence of the electron-withdrawing nitro group on the aromatic system.
- Output: The final calculated logP value is reported.



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Caption: General workflow for fragment-based logP prediction.

Aqueous Solubility (logS) Prediction

Aqueous solubility is a crucial property for drug delivery, especially for orally administered drugs.^[14] Poor solubility can lead to low bioavailability. Solubility is often expressed as logS, the logarithm of the molar solubility.

Theoretical Framework for Solubility Prediction

The prediction of aqueous solubility is complex as it depends on both the dissolution of the molecule in water and the stability of its crystal lattice (for solids).

- General Solubility Equation (GSE): A widely used empirical model that relates aqueous solubility to logP and melting point. The GSE is based on the principle that solubility is

inversely proportional to both lipophilicity and the energy required to break the crystal lattice.

[1]

- **QSPR and Machine Learning:** Similar to pKa and logP prediction, QSPR and machine learning models are extensively used for solubility prediction.[15] These models are trained on large datasets of experimental solubility data and use a wide range of molecular descriptors to capture the various factors influencing solubility.[14]
- **Physics-Based Methods:** These approaches aim to predict solubility from fundamental thermodynamic principles by calculating the free energy of solvation.[3] They often involve molecular dynamics simulations or quantum mechanical calculations.

Predicted Aqueous Solubility (logS) for 4-Nitro-1H-indazole

Based on its relatively high predicted melting point and moderate logP, **4-Nitro-1H-indazole** is expected to have low to moderate aqueous solubility. The predicted logS is approximately -2.5.

Computational Protocol for Solubility Prediction

This protocol outlines a workflow using a machine learning model that incorporates the General Solubility Equation principles.

- **Input Data:**
 - The 2D structure of **4-Nitro-1H-indazole**.
 - The predicted logP value (from the protocol in section 4).
 - The predicted melting point (from the protocol in section 6).
- **Descriptor Calculation:** Calculate additional molecular descriptors relevant to solubility, such as polar surface area (PSA), number of hydrogen bond donors and acceptors, and molecular weight.
- **Model Application:** Input the structure, logP, melting point, and other descriptors into a trained machine learning model.

- Output and Refinement: The model provides a predicted logS value. For ionizable compounds, this intrinsic solubility can be used to calculate the pH-dependent solubility profile using the predicted pKa values and the Henderson-Hasselbalch equation.

Melting and Boiling Point Prediction

Melting and boiling points are fundamental thermal properties that are important for chemical synthesis, purification, and formulation.[15]

Theoretical Framework for Melting and Boiling Point Prediction

- Group Contribution Methods: These methods estimate thermal properties by summing the contributions of different functional groups within the molecule.
- QSPR and Machine Learning: These are the most common methods for predicting melting and boiling points.[16] Models are trained on experimental data and use descriptors that capture molecular size, shape, polarity, and intermolecular forces (e.g., hydrogen bonding potential).[2]
- Molecular Simulation: For melting point prediction, molecular dynamics simulations can be used to model the solid-liquid phase transition, although this is a computationally intensive approach.[17]

Predicted Thermal Properties for 4-Nitro-1H-indazole

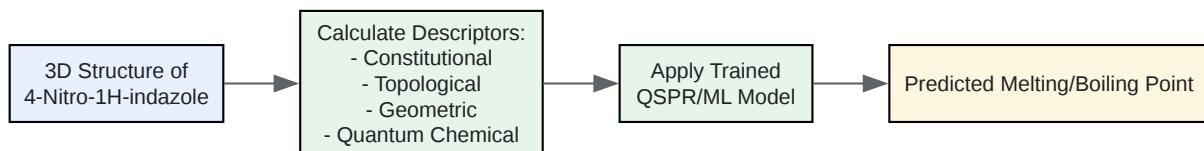
- Predicted Melting Point: 199 - 203 °C[13][18]
- Predicted Boiling Point: 383.3 °C[4][19]

The high melting point is indicative of strong intermolecular interactions in the crystal lattice, likely involving hydrogen bonding from the N-H group and dipole-dipole interactions from the nitro group.

Computational Protocol for Melting Point Prediction

This protocol describes a typical QSPR/machine learning workflow.

- Structure Input and Optimization: Provide the 3D structure of **4-Nitro-1H-indazole**.
- Descriptor Generation: Calculate descriptors that correlate with intermolecular forces, such as:
 - Constitutional descriptors: Molecular weight, atom counts.
 - Topological descriptors: Connectivity indices.
 - Geometric descriptors: Molecular surface area and volume.
 - Quantum chemical descriptors: Dipole moment, polarizability.
- Model Application: Use the calculated descriptors as input for a pre-trained regression model (e.g., multiple linear regression, random forest, or neural network).
- Output: The model predicts the melting point in degrees Celsius. The accuracy of the prediction depends on the similarity of the target molecule to the compounds in the training set.[\[16\]](#)



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Caption: A generalized workflow for predicting thermal properties via QSPR/ML models.

Conclusion

This technical guide has provided a detailed overview of the predicted physicochemical properties of **4-Nitro-1H-indazole**, grounded in the principles and protocols of modern computational chemistry. The presented data—including pKa, logP, aqueous solubility, and thermal properties—offer valuable insights for researchers working with this compound. More importantly, the elucidation of the underlying predictive methodologies empowers scientists to critically evaluate and confidently apply such in silico data in the drug discovery and

development pipeline. By integrating these predictive tools early in the research process, the selection and optimization of promising lead candidates can be significantly accelerated, ultimately conserving resources and fostering innovation.

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